REACTION_CXSMILES
|
[OH:1][CH:2]([CH2:10][CH2:11][CH:12]=[CH2:13])[CH:3]([CH3:9])[C:4]([O:6]CC)=[O:5]>[OH-].[K+].CO>[OH:1][CH:2]([CH2:10][CH2:11][CH:12]=[CH2:13])[CH:3]([CH3:9])[C:4]([OH:6])=[O:5] |f:1.2.3|
|
Name
|
Ethyl 3-hydroxy-2-methylhept-6-enoate
|
Quantity
|
6.11 g
|
Type
|
reactant
|
Smiles
|
OC(C(C(=O)OCC)C)CCC=C
|
Name
|
potassium hydroxide methanol
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[K+].CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
left overnight
|
Duration
|
8 (± 8) h
|
Type
|
DISTILLATION
|
Details
|
The methanol was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was diluted with water
|
Type
|
WASH
|
Details
|
washed with methylene chloride
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was subjected to extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
the extract was washed with water and saturated saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
Then, the solvent was distilled off under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(C(C(=O)O)C)CCC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.46 g | |
YIELD: CALCULATEDPERCENTYIELD | 105.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |